N-(4-butylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
説明
N-(4-Butylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a cyclopenta[d]pyrimidinone core fused with a sulfur-containing acetamide side chain and a 4-butylphenyl substituent. Its molecular formula is C₂₀H₂₃N₃O₂S, with a molecular weight of 369.48 g/mol, and it features one H-bond donor and four H-bond acceptors, influencing its solubility and pharmacokinetic properties .
特性
IUPAC Name |
N-(4-butylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-3-5-13-8-10-14(11-9-13)20-17(23)12-25-18-15-6-4-7-16(15)21-19(24)22-18/h8-11H,2-7,12H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBQMIJIRGURPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of sulfanyl-acetamide derivatives with pyrimidinone scaffolds. Below is a detailed comparison with structurally analogous molecules:
Core Heterocyclic Modifications
- N-(4-Butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Core Structure: Thieno[3,2-d]pyrimidinone (a fused thiophene-pyrimidine ring) instead of cyclopenta[d]pyrimidinone. Substituents: A 4-ethoxyphenyl group at position 3 and a 4-butylphenyl acetamide side chain. Molecular Weight: Higher at ~463.61 g/mol due to the ethoxyphenyl group and additional sulfur atom.
- N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide (): Core Structure: Simpler acetamide with a sulfanyl-aminophenyl group. Substituents: 4-Methoxyphenyl and 2-aminophenyl moieties. Pharmacological Relevance: Demonstrated antimicrobial activity, suggesting the amide-sulfanyl motif is critical for biological activity .
Substituent Variations
- N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (): Substituents: 3-Methyl and 7-phenyl groups on the thienopyrimidinone core. Molecular Weight: 463.61 g/mol, identical to the ethoxyphenyl variant in , but with increased hydrophobicity due to the methyl and phenyl groups. Implications: The phenyl group at position 7 may enhance π-π stacking interactions in protein binding pockets compared to the target compound’s cyclopentane ring .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Key Findings :
Lipophilicity : The 4-butylphenyl group in the target compound increases logP compared to methoxy- or ethoxy-substituted analogs, suggesting improved membrane permeability but lower aqueous solubility .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-butylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of the cyclopenta[d]pyrimidinone core, introduction of the sulfanyl group via nucleophilic substitution, and coupling with the N-(4-butylphenyl)acetamide moiety. Key steps:
- Core formation : Cyclopenta[d]pyrimidinone synthesis under reflux using DMF or dichloromethane as solvents, with temperature control (60–80°C) to avoid side reactions .
- Sulfanyl incorporation : Thiolation using thiourea or Lawesson’s reagent, monitored by TLC for completion .
- Acetamide coupling : Employing EDCI/HOBt-mediated amidation, with purification via recrystallization or column chromatography .
- Critical parameters : pH (neutral to slightly basic) and inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the cyclopenta[d]pyrimidinone core .
- Infrared Spectroscopy (IR) : Confirm presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation .
Q. How can researchers initiate biological activity screening for this compound?
- Methodological Answer :
- In vitro assays : Begin with cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase assays targeting pathways like PI3K/Akt) .
- Target identification : Use molecular docking to predict binding affinity to proteins (e.g., cyclin-dependent kinases) and validate via surface plasmon resonance (SPR) .
- Dose-response analysis : Establish IC₅₀ values using logarithmic concentration gradients (1 nM–100 µM) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., SHELX refinement errors) be resolved for this compound?
- Methodological Answer :
- Data collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) with cryocooling to minimize thermal motion artifacts .
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and ADPs (anisotropic displacement parameters) for heavy atoms. Use Hirshfeld surface analysis to validate hydrogen bonding networks .
- Contradiction resolution : Cross-validate with spectroscopic data (NMR/IR) to confirm bond lengths/angles. For example, mismatched C-S bond lengths in crystallography vs. DFT calculations may indicate disorder—apply PART commands in SHELXL to model alternative conformations .
Q. What experimental strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluoro, 4-methoxy) or alkyl (e.g., ethyl vs. butyl) groups to assess steric/electronic effects .
- Biological testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
- Computational modeling : Perform QSAR studies using Gaussian or MOE to correlate substituent properties (Hammett σ, logP) with activity .
- Key example : Replacing the butyl group with a morpholinopropyl moiety (as in ) increased solubility and target affinity .
Q. How can reaction yields be improved during large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replace DMF with acetonitrile for easier removal and reduced toxicity .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings to reduce byproducts .
- Flow chemistry : Implement continuous flow reactors for thiolation steps to enhance mixing and reduce reaction time .
- Yield tracking : Use in-line IR or UV monitoring to identify bottlenecks (e.g., incomplete cyclization) .
Q. What role do hydrogen bonding patterns play in stabilizing the compound’s crystal structure?
- Methodological Answer :
- Graph-set analysis : Use Mercury software to categorize H-bond motifs (e.g., R₂²(8) rings between pyrimidinone N-H and acetamide C=O) .
- Thermal stability : Correlate melting points (DSC data) with H-bond density—higher density increases thermal stability .
- Comparative studies : Analyze isostructural analogues (e.g., 4-chlorophenyl derivatives in ) to assess substituent effects on H-bond networks .
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